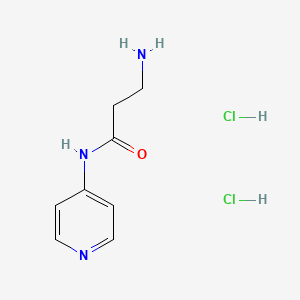

3-amino-N-(pyridin-4-yl)propanamide dihydrochloride

Description

Based on nomenclature and evidence, the compound is inferred to consist of a propanamide backbone with an amino group at position 3 and a pyridin-4-yl substituent on the amide nitrogen, forming a dihydrochloride salt. Such compounds are typically used as intermediates in pharmaceutical synthesis, leveraging the pyridine ring’s hydrogen-bonding capability and the amino group’s reactivity .

Properties

IUPAC Name |

3-amino-N-pyridin-4-ylpropanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;;/h2-3,5-6H,1,4,9H2,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQQKQWJBLCDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(pyridin-4-yl)propanamide dihydrochloride involves several steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with 3-aminopropionitrile in the presence of a reducing agent to form the intermediate 3-amino-N-(pyridin-4-yl)propanamide. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-4-yl)propanamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various amides, nitriles, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-N-(pyridin-4-yl)propanamide dihydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme functions.

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-4-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between the inferred compound and its analogs:

Key Observations :

- Pyridine vs. Imidazole: The pyridin-4-yl group (as in the inferred compound) enhances π-π stacking and hydrogen-bonding interactions compared to imidazole (Decarboxy carnosine), which is more polar and bioactive .

- Amide vs. Ester : The methyl ester in improves lipophilicity and metabolic stability compared to amide derivatives, which are more prone to hydrolysis .

- Oxadiazole vs.

Biological Activity

3-amino-N-(pyridin-4-yl)propanamide dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is known to enhance bioactivity by interacting with biological targets such as enzymes and receptors. The presence of the amino group further contributes to its reactivity and potential pharmacological effects.

This compound exhibits several mechanisms of action, including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially modulating cancer-related processes.

- Receptor Interaction : It interacts with specific receptors, influencing various biological activities that may be beneficial in therapeutic contexts.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : It has shown promise in reducing inflammation through enzyme inhibition, which is crucial for conditions such as arthritis and other inflammatory diseases.

- Cancer Modulation : Studies suggest that it may play a role in modulating pathways related to cancer progression, making it a candidate for further investigation in oncology.

- Neuroprotective Properties : The compound may also have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

Case Studies

- Inflammatory Models : In vitro studies using macrophage cell lines treated with this compound showed a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Lines : A study investigating the effects on various cancer cell lines found that the compound inhibited cell growth significantly at concentrations ranging from 5 to 20 µM, suggesting its potential as an anticancer therapeutic .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound improved cell viability and reduced amyloid-beta toxicity, highlighting its neuroprotective capabilities .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-amino-N-(pyridin-2-yl)propanamide | Similar amine and pyridine structure | Different nitrogen position affects bioactivity |

| N-(pyridin-4-yl)propanamide | Lacks amino group | Less reactive compared to target compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N-(pyridin-4-yl)propanamide dihydrochloride, and what factors influence reaction yields?

- Methodology : The compound can be synthesized via coupling reactions between pyridin-4-amine derivatives and activated carboxylic acids (e.g., using 3-phenylpropanoic acid or substituted variants). Reaction yields (17–73%) depend on steric hindrance, electronic effects of substituents, and purification methods (e.g., column chromatography or recrystallization) . Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to improve efficiency.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodology :

- Handling : Use PPE (gloves, lab coats, and goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or degradation. Monitor for discoloration or precipitate formation as signs of instability .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?

- Methodology :

- 1H/13C NMR : Analyze chemical shifts for the pyridine ring (δ 7.5–8.5 ppm for protons) and amide protons (δ 6.5–7.2 ppm). Confirm dihydrochloride formation via downfield shifts of amine protons .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 236.14) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during synthesis?

- Methodology :

- Optimization : Use coupling agents like HATU or EDCI to enhance amide bond formation. Test solvents with high dielectric constants (e.g., DMF or DMSO) to improve solubility.

- Purification : Employ gradient elution in HPLC to separate byproducts. For example, compounds with trifluoromethyl substituents (e.g., 3q in ) require careful solvent selection due to hydrophobicity .

Q. What strategies resolve discrepancies between theoretical and observed NMR data for this compound?

- Methodology :

- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO may suppress amine proton signals.

- Dynamic Processes : Investigate tautomerism or rotameric equilibria (e.g., pyridine ring flipping) using variable-temperature NMR .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target signals and side products .

Q. How to design enzymatic assays to evaluate the compound’s activity against kinase targets like JAK3?

- Methodology :

- Assay Setup : Use recombinant JAK3 enzyme with ATP analogs and fluorescence-based substrates (e.g., ADP-Glo™). Include controls (e.g., staurosporine) to validate inhibition .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).

- Selectivity Screening : Cross-test against related kinases (e.g., JAK1/2) to confirm specificity .

Q. What approaches are effective for analyzing salt formation (dihydrochloride) and its impact on bioavailability?

- Methodology :

- Salt Characterization : Use X-ray crystallography or powder XRD to confirm crystal structure. Compare solubility profiles in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

- Dissolution Testing : Perform kinetic solubility assays with HPLC quantification to assess dissolution rates under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.